2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and quinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide typically involves the reaction of 2-(4-methylquinolin-2-yl)aniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing quinoline and trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a quinoline moiety.
2,2,2-Trifluoro-N-(2-nitrophenyl)acetamide: Contains a nitro group, leading to different chemical and biological properties.
2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Lacks the quinoline ring, resulting in different reactivity and applications.
Uniqueness
2,2,2-Trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is unique due to the presence of both trifluoromethyl and quinoline groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C18H13F3N2O |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N2O/c1-11-10-16(22-14-8-4-2-6-12(11)14)13-7-3-5-9-15(13)23-17(24)18(19,20)21/h2-10H,1H3,(H,23,24) |
InChI Key |
GEJLBAACDVTWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.